Fansidar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The combination of sulfadoxine and pyrimethamine is used in the treatment and prophylaxis of chloroquine resistant strains of malaria and the treatment of toxoplasmosis. Sulfadoxine-pyrimethamine has been linked with rare cases of idiosyncratic liver injury which resembles the hepatotoxicity associated with sulfonamides.
Scientific Research Applications
Resistance to Fansidar in Malaria Parasites
Fansidar, a combination of sulfadoxine and pyrimethamine, has been extensively used for treating chloroquine-resistant falciparum malaria. Research has shown that resistance to Fansidar in the malaria parasite Plasmodium falciparum is linked to mutations in the dihydropteroate synthetase (DHPS) gene and factors related to folate utilization (Wang et al., 1997). Additionally, resistance in Plasmodium vivax to sulfadoxine, a component of Fansidar, is associated with a specific amino acid in the DHPS at the putative sulfadoxine-binding site (Korsinczky et al., 2004).
Genotoxic Evaluation
A study evaluated the genotoxic effects of Fansidar in human peripheral blood lymphocyte cultures. The research found that Fansidar induced moderate genotoxic effects, as evidenced by increased frequencies of sister-chromatid exchanges (SCE) and micronuclei (MN) in cultures at higher concentrations, suggesting that its use should be restricted to specific situations (Abou-Eisha & Afifi, 2004).
Cytogenetic Impact
Another study focused on Fansidar's cytogenetic impact, revealing that the drug induced a moderate increase in the frequency of gaps, breaks, and rearrangements in human lymphocyte chromosomes in vitro, indicating a moderate clastogenic effect (Praveen, Saifi, & Shadab, 2011).
In Vitro Susceptibility Assays
Research has also been conducted to develop in vitro assays for determining the susceptibility of Plasmodium falciparum to Fansidar, which helps in understanding and monitoring resistance patterns (Yisunsri & Rieckmann, 1980).
Use in Treatment of Malaria
Fansidar's effectiveness in treating chloroquine-resistant Plasmodium falciparum malaria has been evaluated in different regions, including Pakistan, where it was found to be effective for individual treatment but less so in reducing community reservoirs of malaria (Strickland et al., 1986).
Use in Toxoplasmosis Prophylaxis
A study on bone marrow transplant recipients indicated that prophylaxis against toxoplasmosis with Fansidar was effective, with no proven cases of toxoplasmosis occurring in patients receiving prophylaxis (Foot et al., 1994).
properties
CAS RN |
37338-39-9 |
---|---|
Product Name |
Fansidar |
Molecular Formula |
C24H27ClN8O4S |
Molecular Weight |
559 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
LUBUTTBEBGYNJN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS RN |
37338-39-9 |
synonyms |
fanasil - pyrimethamine fanasil, pyrimethamine drug combination Fansidar Suldox sulfadoxine-pyrimethamine sulphadoxine-pyrimethamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.